

Spectroscopic and Structural Elucidation of Kadsulignan C: A Technical Guide

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Compound of Interest

Compound Name: Kadsulignan C

Cat. No.: B15593478

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of **Kadsulignan C**, a novel lignan isolated from the root bark of *Kadsura longipedunculata*. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Spectroscopic Data

The structural characterization of **Kadsulignan C** was achieved through a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The key spectroscopic data are summarized in the tables below.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was utilized to determine the elemental composition and molecular weight of **Kadsulignan C**.

Parameter	Value
Molecular Formula	C ₃₂ H ₃₄ O ₁₁
HR-ESI-MS (m/z)	[M] ⁺ 594

¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum provides detailed information about the proton environments within the molecule. The spectrum for **Kadsulignan C** was recorded in CDCl₃.

Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
1-Me	1.83	d	7.0
2-H	6.55	s	
3-OMe	3.86	s	
4-OMe	3.82	s	
5-H	2.50	dq	10.0, 7.0
6-H	4.88	d	10.0
7-H	2.15	m	
8-H	5.82	d	13.0
9-Me	1.25	d	7.0
10-H	6.47	s	
11-OMe	3.84	s	
12-OMe	3.90	s	
1'-H	7.98	m	
2'-H, 6'-H	7.45	m	
3'-H, 5'-H	7.58	m	
4'-H	7.45	m	
OAc-Me	1.88	s	

¹³C Nuclear Magnetic Resonance (NMR) Data

The ^{13}C NMR spectrum provides information about the carbon skeleton of **Kadsulignan C**. The spectrum was recorded in CDCl_3 .

Position	Chemical Shift (δ , ppm)
1	133.7
2	103.3
3	151.7
4	140.8
5	40.8
6	77.8
7	45.4
8	80.8
9	13.9
10	106.6
11	149.2
12	138.0
13	135.2
14	125.1
15	60.7
16	56.1
17	130.4
18	128.4
19	129.7
20	133.0
21	166.2 (Benzoyl C=O)
22	170.0 (Acetyl C=O)
23	20.7 (Acetyl Me)

3-OMe	61.1
4-OMe	56.1
11-OMe	61.1
12-OMe	56.1

Experimental Protocols

Isolation of Kadsulignan C[1]

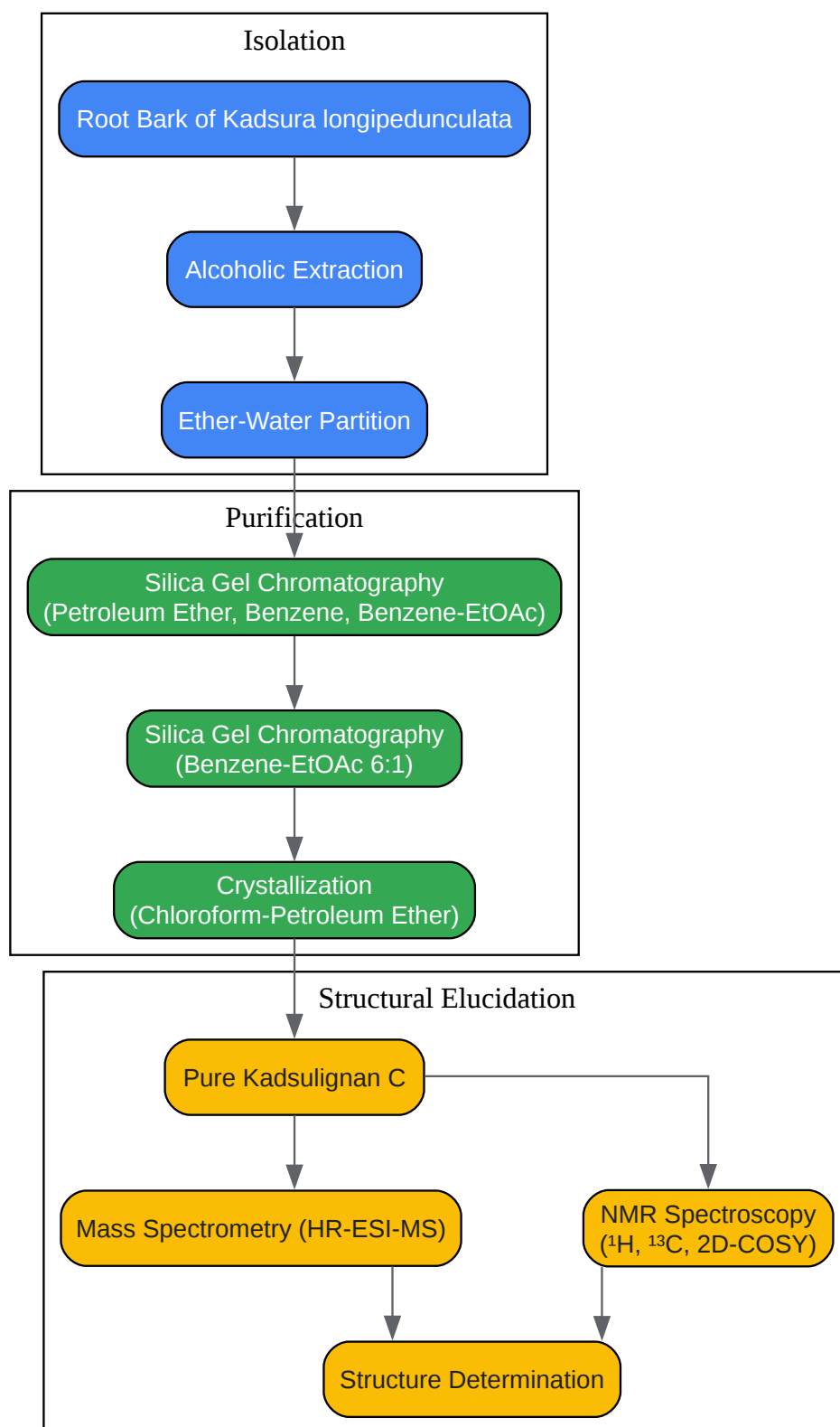
Kadsulignan C was isolated from the root bark of *Kadsura longipedunculata*. The crude alcoholic extract of the root bark was suspended in water and then extracted with ether. The resulting ether extract was subjected to column chromatography on silica gel. Elution was performed with a gradient of petroleum ether, benzene, and benzene-ethyl acetate (10:1 and 4:1). The fractions eluted with benzene-ethyl acetate (4:1) yielded a crystalline mixture. This mixture was further purified by re-chromatography on silica gel using benzene-ethyl acetate (6:1) as the eluent to afford pure **Kadsulignan C**, which was then crystallized from a chloroform-petroleum ether mixture.[1]

Spectroscopic Analysis[1]

The structure of **Kadsulignan C** was elucidated using a combination of spectroscopic techniques.[1] Mass spectra were recorded to determine the molecular weight and formula. ^1H and ^{13}C NMR spectra were acquired to establish the connectivity of protons and carbons. The stereochemistry of **Kadsulignan C** was determined through 2D NMR experiments, including ^1H - ^{13}C long-range COSY, and by chemical transformation to a known compound.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Kadsulignan C**.



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Caption: Workflow for the Isolation and Structural Elucidation of **Kadsulignan C**.

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References

- 1. cdnsciencepub.com [cdnsciencepub.com]
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